molecular formula C8H5BrN2OS B1331394 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 88466-20-0

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1331394
CAS No.: 88466-20-0
M. Wt: 257.11 g/mol
InChI Key: WZMCNMSXIKEYTO-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring with a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted oxadiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include reduced oxadiazole derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromophenyl)-1,2,4-triazole-3-thiol
  • 3-(3-Bromophenyl)-1,2,4-oxadiazole
  • 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a bromophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCNMSXIKEYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355255
Record name 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88466-20-0
Record name 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol

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